Cas no 106256-81-9 (α-D-Lactopyranose Heptaacetate Trichloroacetimidate)

α-D-Lactopyranose Heptaacetate Trichloroacetimidate is a highly reactive glycosyl donor widely used in stereoselective glycosylation reactions. Its trichloroacetimidate group facilitates efficient activation under mild conditions, enabling high-yielding glycosidic bond formation. The heptaacetate protection ensures stability while allowing selective deprotection when required. This compound is particularly valuable in oligosaccharide and glycoconjugate synthesis due to its excellent anomeric selectivity and compatibility with various promoters, such as Lewis acids. Its crystalline nature enhances purity and handling precision, making it a reliable reagent for complex carbohydrate chemistry. Researchers favor it for its predictable reactivity and versatility in constructing challenging glycosidic linkages.
α-D-Lactopyranose Heptaacetate Trichloroacetimidate structure
106256-81-9 structure
Product Name:α-D-Lactopyranose Heptaacetate Trichloroacetimidate
CAS No:106256-81-9
MF:
MW:
CID:4551676
Update Time:2025-10-28

α-D-Lactopyranose Heptaacetate Trichloroacetimidate Chemical and Physical Properties

Names and Identifiers

    • α-D-Lactopyranose Heptaacetate Trichloroacetimidate

α-D-Lactopyranose Heptaacetate Trichloroacetimidate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L113850-100mg
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
100mg
$69.00 2023-05-18
TRC
L113850-250mg
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
250mg
$150.00 2023-05-18
TRC
L113850-500mg
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
500mg
$270.00 2023-05-18
TRC
L113850-1g
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
1g
$506.00 2023-05-18
TRC
L113850-2g
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
2g
$965.00 2023-05-18
TRC
L113850-2.5g
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
2.5g
$1171.00 2023-05-18

Additional information on α-D-Lactopyranose Heptaacetate Trichloroacetimidate

Recent Advances in the Application of α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) in Glycochemistry and Drug Development

α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) has emerged as a pivotal glycosyl donor in modern glycochemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Recent studies highlight its enhanced reactivity and stereoselectivity in glycosylation reactions, attributed to the electron-withdrawing trichloroacetimidate group. A 2023 study published in Carbohydrate Research demonstrated its utility in the efficient synthesis of tumor-associated carbohydrate antigens (TACAs), achieving yields exceeding 85% with minimal side products. This underscores its potential in anticancer vaccine development.

Innovative applications of 106256-81-9 have been reported in PROTAC (Proteolysis Targeting Chimera) technology. Researchers at MIT (2024) utilized this compound as a linker to conjugate E3 ubiquitin ligase ligands with glycosidase inhibitors, creating novel degrader molecules for lysosomal storage disorders. The heptaacetyl protection was found critical for maintaining blood-brain barrier permeability in murine models, with a 40% increase in target degradation efficiency compared to non-acetylated analogs.

Structural optimization studies (JACS, 2024) revealed that the C-2 acetyl group in 106256-81-9 plays a dual role: it stabilizes the oxocarbenium ion intermediate during glycosylation while enabling remote participation effects. Quantum mechanical calculations showed a 12 kcal/mol reduction in activation energy when using this donor versus standard trichloroacetimidates. These findings have been implemented in automated oligosaccharide synthesizers, reducing coupling times by 60% in industrial-scale production of heparin mimetics.

In drug delivery systems, α-D-Lactopyranose Heptaacetate Trichloroacetimidate derivatives have shown remarkable pH-sensitive properties. A Nature Biotechnology paper (2023) described its incorporation into nanoparticle coatings that release payloads specifically in tumor microenvironments (pH 6.5-7.0). The heptaacetate motif provided 3-fold greater serum stability than PEGylated alternatives, with complete hydrolysis occurring within 2 hours under acidic conditions.

Emerging safety data (Regulatory Toxicology and Pharmacology, 2024) indicate that 106256-81-9 exhibits favorable toxicological profiles. Ames tests showed no mutagenicity at concentrations up to 500 μM, and in vitro hepatocyte assays demonstrated 90% viability after 72-hour exposure. These properties, combined with its synthetic versatility, position this compound as a cornerstone in next-generation glycan-based therapeutics.

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